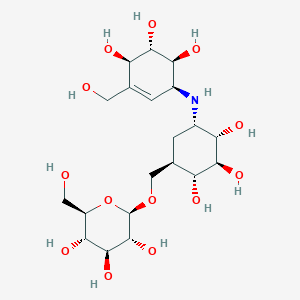

Validamycin D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Validamycin D is a natural aminoglycoside antibiotic that is produced by the fermentation of Streptomyces hygroscopicus var. limoneus. It is a potent inhibitor of trehalose synthase, which is a key enzyme in the biosynthesis of trehalose, an essential sugar in many organisms. This compound has been widely studied for its potential application as an agricultural pesticide, as well as its therapeutic potential in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Insect Pest Control : Validamycin effectively inhibits trehalase activity and chitin synthesis in insects like Diaphorina citri, causing abnormal phenotypes and offering a potential method for pest control (Yu et al., 2020).

Plant Disease Management : It is used to control Fusarium head blight in crops by inhibiting mycotoxin biosynthesis and inducing host resistance (Li et al., 2019).

Biosynthesis Study : Research on the gene cluster responsible for validamycin biosynthesis in Streptomyces hygroscopicus offers insights into its production and potential genetic modifications for enhanced effectiveness (Yu et al., 2005).

Validamycin Derivatives and Production Improvement : Studies focus on cloning and expression techniques to improve the production of validamycin and its derivatives, which are crucial for agricultural applications (Fan et al., 2013).

Antifungal and Antimicrobial Properties : Validamycin shows moderate antifungal activity and is used as an antifungal agent in agriculture. It also has properties that can be harnessed to create new antifungal-related compounds (Xu et al., 2009).

Environmental Impact and Bio-safety : Assessments of validamycin on agro-ecosystems, including its effects on soil microbial biomass, have been conducted to ensure its safe and sustainable use in agriculture (Qian et al., 2007).

Optimization of Production Processes : Research on nitrogen concentration and fermentation conditions has been conducted to optimize the production of validamycin, enhancing its efficiency and yield (Wei et al., 2012).

Wirkmechanismus

Target of Action

Validamycin D, like its analog Validamycin A, primarily targets trehalase , an enzyme found in both insects and fungi . Trehalase plays a crucial role in the hydrolysis of trehalose, a type of sugar that serves as an energy storage molecule . In the pathogenic fungus Rhizoctonia cerealis, six trehalase genes were identified, including one neutral trehalase and five acidic trehalase genes .

Mode of Action

This compound inhibits the activity of trehalase . It is structurally similar to trehalose, allowing it to act as a competitive inhibitor for trehalase . This inhibition disrupts the normal metabolic processes of the organism, particularly those that rely on the breakdown of trehalose for energy .

Biochemical Pathways

The inhibition of trehalase by this compound affects several biochemical pathways. Transcriptome analysis revealed that treatment with validamycin downregulated genes involved in metabolic processes, ribosome biogenesis, and pathogenicity in R. cerealis . KEGG pathway analysis further showed that validamycin affected genes related to the MAPK signaling pathway, with a significant decrease in ribosome synthesis and assembly .

Pharmacokinetics

It is known that validamycin a, a closely related compound, can be used to control fusarium head blight (fhb) and inhibit don contamination . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The primary result of this compound’s action is the suppression of fungal growth and pesticidal effects . By inhibiting trehalase activity and affecting the ribosome synthesis and MAPK pathways of R. cerealis, this compound leads to the suppression of fungal growth .

Action Environment

This compound is most effective against soil-borne diseases . It is safe for crops and the environment and suitable for Integrated Pest Management (IPM) . The use of wastewater in the fermentation medium for this compound production has been shown to reduce production costs, demonstrating the influence of environmental factors on the compound’s action, efficacy, and stability .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Validamycin D, like other members of the validamycin family, is known to inhibit trehalase, an enzyme that hydrolyzes trehalose into glucose . This inhibition disrupts the normal metabolic processes of fungi, leading to their death . The interaction between this compound and trehalase is likely to be a key factor in its antifungal activity.

Cellular Effects

The inhibition of trehalase by this compound leads to an accumulation of trehalose within the fungal cells . This disrupts the normal metabolic processes, affecting cell function and leading to cell death

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme trehalase, inhibiting its activity . This prevents the breakdown of trehalose into glucose, disrupting the energy metabolism of the fungal cells and leading to cell death .

Temporal Effects in Laboratory Settings

The effects of this compound on fungal cells appear to be rapid, with significant inhibition of trehalase activity observed within a few hours of exposure

Metabolic Pathways

This compound is involved in the trehalose metabolic pathway, where it inhibits the enzyme trehalase . This prevents the breakdown of trehalose into glucose, disrupting the energy metabolism of the fungal cells .

Eigenschaften

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1R,2R,3S,4S,5S)-2,3,4-trihydroxy-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]methoxy]oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOSEJASWWCMOA-VLWZCVIGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12650-67-8 |

Source

|

| Record name | Validamycin D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: How does Validamycin D interact with its target and what are the downstream effects?

A: this compound is a potent inhibitor of trehalase, an enzyme crucial for the hydrolysis of trehalose. [, ] While the exact mechanism for this compound is not detailed in the provided abstracts, its structural similarity to Validamycin A, a known competitive inhibitor of trehalase, suggests a similar mode of action. [, ] By inhibiting trehalase, this compound prevents the breakdown of trehalose, potentially disrupting energy metabolism and other cellular processes in target organisms like the fungus Rhizoctonia solani. []

Q2: What is the relationship between the structure of this compound and its activity compared to other Validamycins?

A: this compound shares a common aglycone core with other Validamycins like Validamycin A and Validamycin F. [, ] The key structural difference lies in the glycosylation pattern. This compound possesses an α-D-glucosyl residue linked to the aglycone, while Validamycin A contains a β-D-glucosyl residue. [] This difference in glycosidic linkage significantly impacts the uptake and potentially the inhibitory activity of these compounds. Research suggests that the β-linkage in Validamycin A makes it more favorable for cellular uptake compared to the α-linkage in this compound. [] This highlights how subtle structural variations within the Validamycin family can influence their biological activity and pharmacokinetic properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)